N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a furan carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Compounds with a thiazole ring have been found to induce biological effects through various targets .
Pharmacokinetics
It’s suggested that the presence of certain groups might enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .
Result of Action
Similar compounds have shown promising trypanocidal properties .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, including this compound, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the body, influencing biochemical reactions .
Cellular Effects
It has been reported that thiazole derivatives have shown promising results in the treatment of Trypanosoma brucei infections, suggesting that they may have significant effects on cellular processes .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-fluorophenylthioamide and 2-bromoacetophenone are commonly used starting materials.
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Attachment of the Ethyl Chain: : The thiazole derivative is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl chain at the 2-position of the thiazole ring.
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Formation of the Furan Carboxamide: : The final step involves the coupling of the thiazole derivative with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactive thiazole and furan moieties.
Biological Studies: The compound can be used to study the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to understand the mechanism of action of thiazole-containing compounds in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its electronic properties and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-11-9-16(12(2)23-11)17(22)20-8-7-15-10-24-18(21-15)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHKDZCCRMQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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